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Compound of Interest

Compound Name: PSI-353661

Cat. No.: B12400249 Get Quote

Technical Support Center: PSI-353661
This technical support center provides researchers, scientists, and drug development

professionals with guidance on optimizing the concentration of PSI-353661 for maximum

efficacy in pre-clinical research settings.

Frequently Asked Questions (FAQs)
Q1: What is PSI-353661 and what is its mechanism of action?

PSI-353661 is a phosphoramidate prodrug of 2′-deoxy-2′-fluoro-2′-C-methylguanosine-5′-

monophosphate.[1][2] It is a potent and selective inhibitor of the hepatitis C virus (HCV) NS5B

RNA-dependent RNA polymerase.[3][4] As a prodrug, PSI-353661 is designed to efficiently

enter cells and be converted into its active triphosphate form, PSI-352666.[1][2][3] This active

metabolite acts as an alternative substrate for the viral polymerase, leading to the termination

of viral RNA replication.[3]

Q2: What are the key advantages of using a phosphoramidate prodrug like PSI-353661?

The phosphoramidate prodrug approach bypasses the initial, often inefficient, phosphorylation

step of the parent nucleoside.[1][5] This leads to higher intracellular concentrations of the active

triphosphate metabolite, resulting in significantly greater potency (over 1000-fold) compared to

the parent nucleoside.[4][5][6]
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Q3: Against which HCV genotypes is PSI-353661 effective?

PSI-353661 has demonstrated potent activity against HCV genotypes 1a, 1b, and 2a in both

replicon assays and infectious virus systems.[1][2]

Q4: Is PSI-353661 active against HCV variants with known resistance mutations?

Yes, PSI-353661 is effective against replicons harboring the NS5B S282T or S96T/N142T

amino acid alterations, which are known to confer decreased susceptibility to other

nucleoside/nucleotide analogs.[1][2][7] The active triphosphate form, PSI-352666, is equally

active against wild-type NS5B and NS5B containing the S282T mutation.[1][2] However, a

combination of three amino acid changes (S15G/C223H/V321I) has been shown to confer a

high level of resistance in genotype 2a replicons.[3][8]

Q5: What is the general cytotoxicity profile of PSI-353661?

PSI-353661 has shown a favorable in vitro safety profile. It exhibited no measurable

cytotoxicity in HepG2, BxPC-3, or CEM cells at concentrations up to 100 μM.[1] The 50%

cytotoxic concentration (CC50) in Huh-7 cells was determined to be 80.0 ± 6.0 μM.[1]

Additionally, PSI-353661 has not demonstrated toxicity towards bone marrow stem cells or

mitochondrial toxicity.[1][2]

Troubleshooting Guide
Issue 1: Lower than expected anti-HCV activity in replicon assays.

Possible Cause 1: Suboptimal concentration.

Solution: Perform a dose-response experiment to determine the optimal concentration for

your specific cell line and experimental conditions. Start with a broad range of

concentrations (e.g., 0.001 µM to 10 µM) and narrow down to a more focused range

around the expected EC50.

Possible Cause 2: Cell line variability.

Solution: Ensure the health and passage number of your replicon-containing cells are

consistent. Different cell lines or even different passages of the same cell line can exhibit

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b12400249?utm_src=pdf-body
https://www.benchchem.com/product/b12400249?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3135787/
https://pubmed.ncbi.nlm.nih.gov/21600932/
https://www.benchchem.com/product/b12400249?utm_src=pdf-body
https://www.benchchem.com/product/b12400249?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3135787/
https://pubmed.ncbi.nlm.nih.gov/21600932/
https://discovery.researcher.life/search/article?doi=10.1021/ml100209f&utm_source=oa.mg&utm_campaign=oa.mg_button&utm_medium=oa.mg_medium&secondary_source=oa.mg_button
https://pmc.ncbi.nlm.nih.gov/articles/PMC3135787/
https://pubmed.ncbi.nlm.nih.gov/21600932/
https://pubmed.ncbi.nlm.nih.gov/21957306/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3209386/
https://www.benchchem.com/product/b12400249?utm_src=pdf-body
https://www.benchchem.com/product/b12400249?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3135787/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3135787/
https://www.benchchem.com/product/b12400249?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3135787/
https://pubmed.ncbi.nlm.nih.gov/21600932/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12400249?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


variations in metabolism and drug sensitivity.

Possible Cause 3: Compound stability.

Solution: Prepare fresh stock solutions of PSI-353661 in DMSO. Avoid repeated freeze-

thaw cycles. Store stock solutions at -20°C or -80°C.

Possible Cause 4: Assay conditions.

Solution: Verify the final DMSO concentration in your assay does not exceed 0.5%, as

higher concentrations can be cytotoxic.[1] Ensure consistent incubation times (typically 4

days for replicon assays).[1]

Issue 2: High variability between replicate wells.

Possible Cause 1: Inconsistent cell seeding.

Solution: Ensure a homogenous cell suspension before seeding and use calibrated

pipettes to dispense cells. A typical seeding density is 1500 to 3000 cells per well in a 96-

well plate.[1]

Possible Cause 2: Edge effects in multi-well plates.

Solution: To minimize evaporation and temperature gradients, avoid using the outer wells

of the plate for experimental samples. Fill the outer wells with sterile PBS or media.

Possible Cause 3: Inaccurate serial dilutions.

Solution: Prepare serial dilutions of PSI-353661 carefully, ensuring thorough mixing at

each step.

Issue 3: Evidence of cytotoxicity at expected efficacious concentrations.

Possible Cause 1: Cell line sensitivity.

Solution: While PSI-353661 generally has low cytotoxicity, some cell lines may be more

sensitive. Determine the CC50 for your specific cell line using a cytotoxicity assay (e.g.,

MTS or CellTiter-Glo).
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Possible Cause 2: Contamination of cell culture.

Solution: Regularly test your cell lines for mycoplasma contamination, which can affect cell

health and response to treatment.

Data on Efficacy and Cytotoxicity of PSI-353661
Table 1: In Vitro Anti-HCV Efficacy of PSI-353661 in Replicon Assays

HCV Genotype Assay Type EC50 (µM) EC90 (µM)

Genotype 1b
Replicon (4-day

incubation)
0.0030 ± 0.0014 0.0085 ± 0.0007

Genotype 1a Subgenomic Replicon
Similar to Genotype

1b

Similar to Genotype

1b

Genotype 2a Subgenomic Replicon
Similar to Genotype

1b

Similar to Genotype

1b

S282T Mutant Replicon No significant change 0.011

Data synthesized from multiple independent experiments.[1][9]

Table 2: In Vitro Cytotoxicity Profile of PSI-353661

Cell Line Cell Type CC50 (µM) Assay Duration

Huh-7 Human Hepatoma 80.0 ± 6.0 8 days

HepG2 Human Hepatoma >100 8 days

CEM Human T Lymphocyte >100 8 days

BxPC-3 Human Pancreatic >100 8 days

Data from an 8-day cytotoxicity assay.[1]

Experimental Protocols
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Protocol 1: Determination of EC50 in HCV Replicon Cells

Cell Seeding: Seed replicon-containing cells (e.g., Huh-7) in a 96-well plate at a density of

1,500-3,000 cells per well in culture medium without G418.[1]

Compound Preparation: Prepare serial dilutions of PSI-353661 in culture medium. The final

DMSO concentration should be maintained at 0.5%.[1]

Treatment: Add the serially diluted compound to the appropriate wells. Include a no-drug

(0.5% DMSO) control.

Incubation: Incubate the plate at 37°C in a 5% CO2 atmosphere for 4 days.[1]

Quantification of HCV RNA: Determine the level of HCV RNA replication using a real-time

quantitative RT-PCR assay targeting a specific region of the HCV genome.

Data Analysis: Calculate the EC50 value by plotting the percentage of HCV RNA inhibition

against the log of the compound concentration and fitting the data to a sigmoidal dose-

response curve.

Protocol 2: Cytotoxicity Assay

Cell Seeding: Seed cells (e.g., Huh-7, HepG2) in a 96-well plate at an appropriate density to

ensure they remain in the exponential growth phase for the duration of the assay.

Compound Preparation: Prepare serial dilutions of PSI-353661 in culture medium.

Treatment: Add the serially diluted compound to the cells. Include a no-drug control and a

positive control for cytotoxicity (e.g., Gemcitabine).[1]

Incubation: Incubate the plates for 8 days at 37°C in a 5% CO2 atmosphere.[1]

Viability Assessment: Measure cell viability using a standard method such as MTS, XTT, or a

crystal violet staining assay.[1]

Data Analysis: Calculate the CC50 value by plotting the percentage of cell viability against

the log of the compound concentration.
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Caption: Metabolic activation pathway of PSI-353661 to its active triphosphate form.
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Caption: Workflow for optimizing PSI-353661 concentration for maximum efficacy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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